N-(3,4-difluorophenyl)-4-methylbenzamide
Description
Chemical Structure: N-(3,4-Difluorophenyl)-4-methylbenzamide (CAS: 346720-59-0) consists of a benzamide core substituted with a methyl group at the 4-position and a 3,4-difluorophenylamine moiety (Fig. 1). The fluorine atoms and methyl group influence its electronic, steric, and solubility properties, making it relevant in pharmaceutical and materials science research.
Synthesis: The compound is synthesized via acylation of 3,4-difluoroaniline with 4-methylbenzoyl chloride under catalytic conditions, typically using triethylamine (TEA) in tetrahydrofuran (THF).
Properties
Molecular Formula |
C14H11F2NO |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11F2NO/c1-9-2-4-10(5-3-9)14(18)17-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |
InChI Key |
ODDUIDQNHNKSJH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Tools and Characterization
- Crystallography : Software like SHELX and ORTEP-3 are critical for structural determination. For instance, N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide’s crystal structure revealed intermolecular N–H···O hydrogen bonds stabilizing its 1D chain.
- Spectroscopy : Fluorescence studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide used spectrofluorometry (λₑₘ = 430 nm), a method applicable to the target compound for optical property analysis.
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